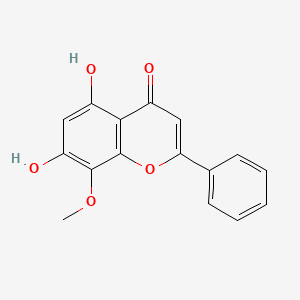

Wogonin

説明

This compound has been reported in Trichoderma virens, Rhinacanthus nasutus, and other organisms with data available.

structure in first source

特性

IUPAC Name |

5,7-dihydroxy-8-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-15-12(19)7-10(17)14-11(18)8-13(21-16(14)15)9-5-3-2-4-6-9/h2-8,17,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTFNNCXVBYBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212557 | |

| Record name | Wogonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-85-9 | |

| Record name | Wogonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Wogonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wogonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WOGONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POK93PO28W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Wogonin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wogonin, a flavonoid compound isolated from the root of Scutellaria baicalensis Georgi, has demonstrated significant anti-cancer properties across a variety of malignancies.[1][2] Its therapeutic potential stems from its ability to modulate a wide array of cellular processes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3][4] This technical guide provides an in-depth overview of the core mechanisms of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action

This compound exerts its anti-tumor effects through several key mechanisms:

-

Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[1] This is often mediated by the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and activation of caspase cascades.

-

Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various phases, primarily G0/G1 and G2/M, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

-

Inhibition of Angiogenesis: this compound suppresses the formation of new blood vessels, a process critical for tumor growth and metastasis, by targeting key signaling molecules like vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α).

-

Suppression of Metastasis and Invasion: this compound impedes the spread of cancer cells by inhibiting processes like epithelial-mesenchymal transition (EMT) and downregulating the activity of matrix metalloproteinases (MMPs).

-

Modulation of Key Signaling Pathways: At the core of its action, this compound influences multiple oncogenic signaling pathways, including PI3K/Akt, MAPK, NF-κB, and STAT3, thereby disrupting the signals that drive cancer progression.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Lung Cancer | ~50 | 72 | |

| A427 | Lung Cancer | ~50 | 72 | |

| HCT116 | Colorectal Cancer | Not specified | - | |

| SW480 | Colorectal Cancer | Not specified | - | |

| MCF-7 | Breast Cancer | Not specified | - | |

| DU145 | Prostate Cancer | 100 | Not specified | |

| 22Rv1 | Prostate Cancer | 100 | Not specified | |

| A2780 | Ovarian Cancer | 200 | Not specified | |

| SGC-7901 | Gastric Cancer | 30 | 48 | |

| BGC-823 | Gastric Cancer | Not specified | 48 | |

| HepG2 | Hepatocellular Carcinoma | Not specified | - | |

| Bel7402 | Hepatocellular Carcinoma | Not specified | - | |

| U251 | Glioma | Not specified | - |

Table 2: Effects of this compound on Protein Expression and Activity

| Target Protein/Process | Cancer Cell Line | This compound Concentration (µM) | Effect | Reference |

| p-AKT | A549, H460 (Lung) | Not specified | Downregulation | |

| c-Myc | A549, H460 (Lung) | Not specified | Downregulation | |

| Caspase-3, -8, -9 | A427 (Lung) | 50 | Activation | |

| Cyclin D1, E, A | HCT116 (Colorectal) | Not specified | Downregulation | |

| CDK2, 4 | HCT116 (Colorectal) | Not specified | Downregulation | |

| NF-κB p65 | Mantle Cell Lymphoma | Not specified | Decreased expression and phosphorylation | |

| STAT3 | MDA-MB-231 (Breast) | 10-40 | Inhibition of phosphorylation (Ser727) | |

| HIF-1α | MCF-7 (Breast) | Not specified | Decreased expression and nuclear translocation | |

| VEGF | Endothelial Cells | Not specified | Suppression of IL-6-induced expression | |

| MMP-9 | MDA-MB-231 (Breast) | Not specified | Inhibition of expression and activity | |

| p-YAP1 | SW480, HCT116 (Colon) | Not specified | Upregulation | |

| IRF3 | SW480, HCT116 (Colon) | Not specified | Downregulation |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature on this compound's anti-cancer effects.

Cell Culture and Viability Assays

-

Cell Lines and Culture Conditions: Cancer cell lines (e.g., A549, HCT116, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

MTT Assay for Cell Viability:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or DMSO as a control) for specified time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

-

Apoptosis Assays

-

Annexin V-FITC/PI Staining for Flow Cytometry:

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

-

Western Blot Analysis

-

Protein Extraction and Quantification:

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Immunoblotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Caspase-3, Cyclin D1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining for Flow Cytometry:

-

Treat cells with this compound for the indicated times.

-

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

In Vivo Xenograft Studies

-

Tumor Implantation and Treatment:

-

Inject cancer cells (e.g., SGC-7901) subcutaneously into the flank of nude mice.

-

When tumors reach a palpable size, randomly assign the mice to treatment and control groups.

-

Administer this compound (e.g., 25-50 mg/kg, intraperitoneally or orally) or vehicle control daily or on a specified schedule.

-

-

Tumor Growth Measurement and Analysis:

-

Measure tumor volume regularly using calipers (Volume = 0.5 × length × width²).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow.

This compound's Impact on Key Cancer Signaling Pathways

Caption: this compound inhibits multiple oncogenic signaling pathways.

This compound-Induced Apoptosis Pathway

Caption: this compound induces apoptosis via ROS and caspase activation.

This compound-Mediated Cell Cycle Arrest

Caption: this compound induces G1 cell cycle arrest.

Experimental Workflow for Assessing this compound's Effects

Caption: A typical workflow for in vitro evaluation of this compound.

Conclusion

This compound is a promising natural compound with multifaceted anti-cancer activities. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis and metastasis through the modulation of numerous key signaling pathways highlights its potential as a therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the anti-cancer properties of this compound. Future research should focus on optimizing its bioavailability and exploring its synergistic effects with existing chemotherapeutic agents to translate its preclinical efficacy into clinical applications.

References

- 1. This compound, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. admaconcology.com [admaconcology.com]

- 3. Regulation of cell signaling pathways by this compound in different cancers: Mechanistic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Potential of this compound: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Bioactive Compounds in Scutellaria baicalensis Root

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellaria baicalensis, commonly known as Baikal skullcap or Huang-Qin, is a perennial herb of the Lamiaceae family. Its dried root is a cornerstone of traditional Chinese medicine, revered for its broad spectrum of therapeutic properties. Modern phytochemical research has identified a rich array of bioactive compounds within the root, primarily flavonoids, which are responsible for its diverse pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antiviral activities. This technical guide provides an in-depth overview of the core bioactive compounds in Scutellaria baicalensis root, their quantitative analysis, detailed experimental protocols for their extraction and quantification, and their mechanisms of action through key signaling pathways.

Major Bioactive Compounds

The primary bioactive constituents of Scutellaria baicalensis root are flavonoids. These can be broadly categorized into free-form flavones and their glycoside conjugates. The most abundant and pharmacologically significant of these are baicalin, wogonoside, and their respective aglycones, baicalein and wogonin. Other notable flavonoids present in the root include oroxylin A, scutellarein, and northis compound.[1][2][3]

Quantitative Analysis of Major Flavonoids

The concentration of these flavonoids can vary depending on factors such as the plant's origin, age, and the extraction method employed. High-performance liquid chromatography (HPLC) is the most common and reliable method for the quantitative analysis of these compounds.[4] The following table summarizes the reported concentrations of the major flavonoids in dried Scutellaria baicalensis root.

| Bioactive Compound | Concentration Range (mg/g of dry root) | Reference(s) |

| Baicalin | 39.14 - 160.11 | |

| Wogonoside | 32.40 - 64.11 | |

| Baicalein | 5.2 - 58.8 | |

| This compound | 0.8 - 16.1 | |

| Oroxylin A 7-O-glucuronide | 34.69 - 106.30 |

Experimental Protocols

Extraction of Flavonoids from Scutellaria baicalensis Root

Several methods can be employed for the extraction of flavonoids from the dried root powder. Ultrasonic-assisted extraction (UAE) and Soxhlet extraction are two commonly used and effective techniques.

a) Ultrasonic-Assisted Extraction (UAE) Protocol

This method utilizes ultrasonic waves to accelerate the extraction process.

-

Sample Preparation: Grind the dried roots of Scutellaria baicalensis into a fine powder (approximately 40-60 mesh).

-

Solvent Selection: Prepare a 70% ethanol solution in distilled water.

-

Extraction Parameters:

-

Solid-to-Liquid Ratio: 1:40 (g/mL).

-

Ultrasonic Temperature: 60°C.

-

Ultrasonic Time: 40 minutes.

-

-

Procedure: a. Weigh 10 g of the powdered root and place it in a 500 mL flask. b. Add 400 mL of the 70% ethanol solvent. c. Place the flask in an ultrasonic bath set to 60°C. d. Sonicate for 40 minutes. e. After extraction, filter the mixture through Whatman No. 1 filter paper. f. Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure to obtain the crude flavonoid extract.

b) Soxhlet Extraction Protocol

This is a continuous extraction method that is highly efficient.

-

Sample Preparation: Prepare the powdered root as described for UAE.

-

Solvent: Use 95% ethanol.

-

Procedure: a. Place 20 g of the powdered root into a cellulose thimble. b. Place the thimble into the main chamber of the Soxhlet extractor. c. Fill a round-bottom flask with 300 mL of 95% ethanol and connect it to the Soxhlet extractor and a condenser. d. Heat the solvent to its boiling point. The solvent vapor will travel up into the condenser, where it will cool and drip down onto the sample in the thimble. e. Allow the extraction to proceed for approximately 4-6 hours, or until the solvent in the siphon arm runs clear. f. Once the extraction is complete, cool the apparatus and collect the ethanolic extract from the round-bottom flask. g. Concentrate the extract using a rotary evaporator.

High-Performance Liquid Chromatography (HPLC) for Quantification

The following protocol provides a validated HPLC method for the simultaneous quantification of baicalin, baicalein, and this compound.

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.

-

Chromatographic Conditions:

-

Column: Luna C18 (150 x 4.6 mm, 5 µm).

-

Mobile Phase:

-

Eluent A: 0.1% formic acid in water.

-

Eluent B: Methanol.

-

-

Gradient Elution:

-

0-2 min: 45% B

-

2-10 min: Linear gradient from 45% to 60% B.

-

10-30 min: Linear gradient from 60% to 70% B.

-

30-31 min: Linear gradient from 70% to 99% B.

-

31-32 min: 99% B.

-

32-33 min: Return to 45% B.

-

33-35 min: 45% B.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 270 nm.

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation: a. Standard Solutions: Prepare stock solutions of baicalin, baicalein, and this compound standards in methanol at a concentration of 1 mg/mL. Create a series of working standard solutions by serial dilution for calibration curves. b. Sample Solution: Dissolve a known amount of the dried extract in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

-

Quantification: Construct calibration curves for each standard by plotting peak area against concentration. Determine the concentration of each flavonoid in the sample by interpolating its peak area on the respective calibration curve.

Signaling Pathways and Mechanisms of Action

The bioactive compounds in Scutellaria baicalensis root exert their pharmacological effects by modulating various cellular signaling pathways. Below are diagrams representing some of the key pathways involved in their anti-inflammatory and anticancer activities.

Anti-inflammatory Signaling Pathway

Baicalein and this compound are known to inhibit the NF-κB signaling pathway, a central mediator of inflammation. They can block the activation of IKK, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6.

Anti-inflammatory action via NF-κB pathway inhibition.

Anticancer Signaling Pathway

The flavonoids from Scutellaria baicalensis also exhibit potent anticancer activity by modulating pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis. Baicalein and this compound have been shown to inhibit PI3K and Akt phosphorylation, leading to the downstream inhibition of mTOR and subsequent induction of apoptosis and cell cycle arrest in cancer cells.

References

- 1. Study on ultrasonic extraction techniques of total flavones from Scutellaria baicalensis Georgi [spgykj.com]

- 2. jfda-online.com [jfda-online.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Comparative Study of the Flavonoid Content in Radix Scutellaria from Different Cultivation Areas in China - PMC [pmc.ncbi.nlm.nih.gov]

Wogonin Signaling Pathways in Glioblastoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The elucidation of novel therapeutic agents and their mechanisms of action is paramount to improving patient outcomes. Wogonin, a flavonoid extracted from the root of Scutellaria baicalensis, has emerged as a promising anti-cancer compound with demonstrated efficacy against various malignancies, including glioblastoma. This technical guide provides a comprehensive overview of the signaling pathways modulated by this compound in glioblastoma cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways Modulated by this compound in Glioblastoma

This compound exerts its anti-glioblastoma effects through the modulation of several critical signaling pathways that govern cell proliferation, survival, apoptosis, and cell cycle progression. The primary pathways affected include the PI3K/Akt, MAPK, AMPK, p53, and STAT3 signaling cascades.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in glioblastoma.[1][2] this compound has been shown to inhibit this pathway, leading to downstream anti-tumor effects.

Mechanism of Action:

This compound treatment in glioblastoma cells leads to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K. This inactivation of Akt prevents the subsequent phosphorylation and activation of mTOR, a serine/threonine kinase that promotes protein synthesis and cell growth.[3] The inhibition of the PI3K/Akt/mTOR pathway by this compound contributes to the suppression of glioblastoma cell proliferation and survival.[4]

Diagram of this compound's Effect on the PI3K/Akt/mTOR Pathway:

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway in glioblastoma.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK and p38 MAPK subfamilies, plays a crucial role in cell proliferation, differentiation, and apoptosis. This compound has been demonstrated to modulate MAPK signaling to induce apoptosis in cancer cells.

Mechanism of Action:

In some cancer cell types, this compound induces the generation of reactive oxygen species (ROS), which in turn can lead to the activation of ERK and p38 MAPK signaling pathways. The sustained activation of these pathways can trigger a cascade of events culminating in apoptotic cell death.

Diagram of this compound's Effect on the MAPK Pathway:

Caption: this compound induces apoptosis via ROS-mediated activation of MAPK pathways.

The AMPK and p53 Signaling Pathways

The AMP-activated protein kinase (AMPK) is a key energy sensor that, when activated, promotes catabolic processes and inhibits anabolic pathways. The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. This compound has been shown to activate both of these pathways in glioblastoma cells.

Mechanism of Action:

This compound treatment leads to the activation of AMPK, which subsequently suppresses downstream targets like mTOR, leading to a decrease in protein synthesis. Furthermore, this compound induces the expression of p53, which in turn upregulates the expression of the cyclin-dependent kinase inhibitor p21. This upregulation of p21 leads to cell cycle arrest at the G1 phase and contributes to the induction of apoptosis.

Diagram of this compound's Effect on the AMPK and p53 Pathways:

Caption: this compound activates AMPK and p53 pathways to induce cell cycle arrest and apoptosis.

The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in glioblastoma, promoting tumor cell survival, proliferation, and immune evasion. This compound has been identified as an inhibitor of STAT3 signaling.

Mechanism of Action:

This compound directly inhibits the activation of STAT3 by preventing its phosphorylation on tyrosine 705. This inhibition of STAT3 activation leads to the downregulation of its target genes, which are involved in cell proliferation and survival.

Diagram of this compound's Effect on the STAT3 Pathway:

Caption: this compound inhibits the STAT3 signaling pathway in glioblastoma.

Quantitative Data on this compound's Effects in Glioblastoma

The following tables summarize the quantitative data from various studies on the effects of this compound on glioblastoma cells.

Table 1: IC50 Values of this compound in Glioblastoma Cell Lines

| Cell Line | This compound IC50 (µM) | Exposure Time (h) | Assay | Reference |

| U87 | ~50-100 | 48 | MTT | |

| U251 | ~100-200 | 24 | Not Specified | |

| THP-1 (Leukemia) | 492.2 (24h), 179.6 (48h) | 24, 48 | CCK-8 |

Note: Data for glioblastoma cell lines is limited and further studies are required for a comprehensive understanding of IC50 values across different GBM subtypes.

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in Glioblastoma Cells

| Cell Line | This compound Conc. (µM) | Protein | Change in Expression | Method | Reference |

| U87 | 50, 100 | Bcl-2 | Gradual Decrease | Western Blot | |

| U87 | 50, 100 | Bax | Gradual Increase | Western Blot | |

| U251 | 25 | Bax | Up-regulation | Western Blot | |

| U251 | 25 | Bcl-2 | Mild Decrease | Western Blot | |

| U251 | 100 | Bad | Significant Up-regulation | Western Blot | |

| U251 | 100 | Bcl-2 | Significant Decrease | Western Blot | |

| LNCaP (Prostate) | 50 | p53 | Increased | Western Blot | |

| LNCaP (Prostate) | 50 | p21 | Increased | Western Blot |

Detailed Experimental Protocols

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed glioblastoma cells (e.g., U87, U251) in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (e.g., a nitrocellulose or PVDF membrane), and then probing with antibodies specific to the target protein.

Protocol:

-

Cell Lysis: After treating glioblastoma cells with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

Flow Cytometry for Cell Cycle Analysis

Principle: This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). It involves staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and then measuring the fluorescence intensity of individual cells as they pass through a laser beam. The amount of DNA in a cell is indicative of its phase in the cell cycle.

Protocol:

-

Cell Preparation: After this compound treatment, harvest the glioblastoma cells by trypsinization and wash them with cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent it from interfering with DNA staining.

-

Propidium Iodide Staining: Add a PI staining solution to the cell suspension and incubate in the dark at room temperature for at least 15-30 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

Principle: The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.

Protocol:

-

Sample Preparation: Prepare glioblastoma cells grown on coverslips or as a cell suspension.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100 or proteinase K to allow the labeling reagents to enter the cells.

-

TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing TdT and fluorescently labeled dUTPs in a humidified chamber at 37°C.

-

Washing: Wash the cells to remove unincorporated labeled nucleotides.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI to visualize all cells.

-

Visualization: Analyze the samples using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Conclusion

This compound demonstrates significant anti-tumor activity in glioblastoma by modulating a network of critical signaling pathways, including PI3K/Akt/mTOR, MAPK, AMPK, p53, and STAT3. Its ability to induce cell cycle arrest and apoptosis underscores its potential as a therapeutic agent for this devastating disease. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and to develop novel treatment strategies for glioblastoma. Further research is warranted to fully elucidate the intricate molecular mechanisms of this compound and to translate these promising preclinical findings into clinical applications.

References

- 1. This compound Induces Reactive Oxygen Species Production and Cell Apoptosis in Human Glioma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TUNEL Assay for Apoptotic Cells [bio-protocol.org]

- 3. This compound induces apoptosis by activating the AMPK and p53 signaling pathways in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Potential of this compound: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Effects of Wogonin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Wogonin, a naturally occurring monoflavonoid (5,7-dihydroxy-8-methoxyflavone), is a primary bioactive constituent isolated from the root of Scutellaria baicalensis (Baikal skullcap).[1] Traditionally used in Chinese medicine, this compound has garnered significant scientific interest due to its diverse and potent pharmacological activities.[2][3] Preclinical in vitro and in vivo studies have demonstrated its therapeutic potential across a spectrum of diseases, primarily attributed to its anti-inflammatory, anticancer, neuroprotective, and antiviral properties.[1][2] This technical guide provides a comprehensive overview of the core pharmacological effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Effects

This compound exhibits broad-spectrum anticancer activity against various cancer types, including but not limited to, breast, lung, gastric, colorectal, and prostate cancers, as well as glioblastoma and hematological malignancies. Its multifaceted mechanism of action involves the induction of apoptosis, modulation of autophagy, and induction of cell cycle arrest. Furthermore, this compound has been shown to suppress tumor angiogenesis, epithelial-mesenchymal transition (EMT), invasion, and metastasis.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| A549 | Human Lung Adenocarcinoma | 50-200 | |

| SGC-7901 | Human Gastric Cancer | 20-200 | |

| BGC-823 | Human Gastric Cancer | Not Specified | |

| PLC/PRF/5 | Human Hepatocellular Carcinoma | 50-100 | |

| MHCC97L | Human Hepatocellular Carcinoma | 50-100 | |

| HCT-116 | Human Colorectal Cancer | Not Specified | |

| DU145 | Human Prostate Cancer | 100 | |

| 22Rv1 | Human Prostate Cancer | 100 | |

| A427 | Human Lung Cancer | 50 | |

| GBC-SD | Human Gallbladder Cancer | 1-10 | |

| T47D | Human Breast Cancer (ER+) | 50-200 | Not Specified |

| MDA-MB-231 | Human Breast Cancer (ER-) | 50-200 | Not Specified |

| SKOV3 | Human Ovarian Cancer | Not Specified | |

| OV2008 | Human Ovarian Cancer | Not Specified | |

| C13* | Human Ovarian Cancer | Not Specified |

Quantitative Data: In Vivo Tumor Growth Inhibition

The table below presents the in vivo anticancer efficacy of this compound in xenograft mouse models.

| Cancer Type | Animal Model | This compound Dosage | Tumor Growth Inhibition | Citation(s) |

| Gastric Cancer | Male BALB/c nude mice | 60 mg/kg/day | Significant reduction in tumor mass | |

| Prostate Cancer | Xenograft | 100 mg/kg | Tumor growth repression | |

| Multiple Myeloma | Nude mice | 80 mg/kg | >70% reduction in tumor volume and weight | |

| Colon Cancer | BALB/c nude mice | Not Specified | Significant decrease in tumor weight and volume | |

| Breast Cancer | Athymic nude mice | Not Specified | Up to 88% inhibition of T47D and MDA-MB-231 xenografts | Not Specified |

| Leukemia | Mouse model | Not Specified | Increased body weight and survival rate |

Key Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated through the modulation of several critical signaling pathways.

-

PI3K/Akt Pathway: this compound has been shown to inhibit the phosphorylation of Akt, a key kinase in the PI3K/Akt pathway, which is crucial for cell survival and proliferation. This inhibition leads to the downregulation of downstream targets like GSK-3β and p27, and subsequently suppresses cell growth.

-

MAPK Pathway: this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, which is involved in cell proliferation and migration. Inhibition of ERK1/2 phosphorylation by this compound has been observed in gallbladder cancer cells.

-

NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival. This is achieved by inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another target of this compound. By modulating this pathway, this compound can suppress cancer cell invasion and migration.

-

Wnt/β-catenin Pathway: this compound can downregulate the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers, by suppressing the expression of β-catenin and its downstream targets like c-myc and Cyclin D1.

Diagram of this compound's Anticancer Signaling Pathways

Caption: this compound's multifaceted anticancer activity.

Experimental Protocols

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

-

Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-inflammatory Effects

This compound demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.

Quantitative Data: In Vivo Anti-inflammatory Activity

| Animal Model | Inflammatory Stimulus | This compound Dosage | Effect | Citation(s) |

| Mouse Ear Edema | TPA | 250-1000 µ g/ear | Reduction in ear edema and PGE2 concentration (27.3-34.3%) | |

| Mouse Ear Edema | Arachidonic Acid | 250-1000 µ g/ear | Reduction in ear edema |

Key Signaling Pathways in Anti-inflammatory Activity

-

NF-κB Pathway: As a central regulator of inflammation, the inhibition of the NF-κB pathway by this compound is a key mechanism for its anti-inflammatory effects. This compound prevents the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.

-

MAPK Pathway: this compound can also suppress the phosphorylation of p38 MAPK, another critical kinase in the inflammatory response.

Diagram of this compound's Anti-inflammatory Signaling Pathway

Caption: this compound's inhibition of inflammatory pathways.

Experimental Protocols

-

Animal Model: Use male ICR mice.

-

Induction of Edema: Topically apply an inflammatory agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA) or arachidonic acid, dissolved in acetone to the inner and outer surfaces of the right ear. The left ear serves as a control.

-

This compound Treatment: Apply this compound dissolved in a suitable vehicle topically to the right ear shortly after the application of the inflammatory agent.

-

Measurement of Edema: After a specific time (e.g., 6 hours), sacrifice the mice and take a plug (e.g., 6 mm in diameter) from both ears. Weigh the earplugs to determine the extent of edema.

-

Data Analysis: Calculate the percentage of inhibition of edema by comparing the weight difference between the treated and control groups.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects in various models of neurological damage, including cerebral ischemia. Its neuroprotective mechanisms are largely attributed to its anti-inflammatory and antioxidant properties.

Quantitative Data: In Vivo Neuroprotection

| Animal Model | Injury Model | This compound Dosage | Effect | Citation(s) |

| Rat | Focal Cerebral Ischemia | Not Specified | Marked reduction in infarct volume | |

| Rat | Permanent Middle Cerebral Artery Occlusion | 20 mg/kg | Significant reduction in total infarct volume |

Key Mechanisms in Neuroprotection

-

Inhibition of Microglial Activation: this compound inhibits the activation of microglia, the primary immune cells in the central nervous system, thereby reducing the production of neurotoxic pro-inflammatory mediators.

-

Reduction of Oxidative Stress: this compound can mitigate oxidative stress-induced neuronal damage, a key contributor to neurodegenerative diseases.

-

Modulation of Signaling Pathways: The neuroprotective effects of this compound are also linked to its ability to modulate signaling pathways like NF-κB.

Diagram of this compound's Neuroprotective Workflow

References

- 1. Anticancer Potential of this compound: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-tumor activity of this compound, an extract from Scutellaria baicalensis, through regulating different signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]

Wogonin and Its Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wogonin, a flavonoid primarily isolated from the root of Scutellaria baicalensis Georgi, has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological effects of this compound and its derivatives, with a focus on its anticancer, anti-inflammatory, neuroprotective, and antiviral properties. The document details the molecular mechanisms, summarizes quantitative data, provides experimental protocols for key assays, and visualizes the intricate signaling pathways modulated by this promising natural compound. As research into natural products for therapeutic applications continues to expand, this compound presents itself as a compelling candidate for further investigation and drug development.[1][2][3]

Anticancer Activities

This compound exerts its anticancer effects through a variety of mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[1][3] Its activity has been demonstrated across a wide range of cancer cell lines.

Quantitative Data: Anticancer Activity of this compound and Its Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives in various cancer cell lines.

| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |

| This compound | Ovarian Cancer | SKOV3 | >20 (72h) | |

| This compound | Ovarian Cancer | SKOV3/DDP (cisplatin-resistant) | >20 (72h) | |

| This compound | Ovarian Cancer | OV2008 | >20 (72h) | |

| This compound | Ovarian Cancer | C13* (cisplatin-resistant) | >20 (72h) | |

| This compound | Colorectal Cancer | HCT-116 | Not specified, dose-dependent inhibition (0-100 µM) | |

| This compound | Gastric Cancer | SGC7901 | Dose-dependent inhibition (20-200 µmol/L) | |

| This compound | Gastric Cancer | BGC-823 | Dose-dependent inhibition (20-200 µmol/L) | |

| This compound | Gastric Cancer | MKN-45 | Dose-dependent inhibition (20-200 µmol/L) | |

| This compound Derivative (18n) | Various | Not specified | Low micromolar | |

| This compound Derivative (20b) | Various | Not specified | Low micromolar |

Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated through the modulation of several key signaling pathways.

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK and p38, is involved in the regulation of cell proliferation, differentiation, and apoptosis. This compound can activate ERK and p38 MAPKs, which contributes to its pro-apoptotic effects in cancer cells.

References

Wogonin: A Technical Guide to its Anti-Inflammatory Properties and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Wogonin, a dihydroxy-O-methylated flavone (5,7-dihydroxy-8-methoxyflavone) extracted from the root of Scutellaria baicalensis Georgi, has emerged as a potent anti-inflammatory agent with significant therapeutic potential.[1][2][3][4] Extensive preclinical research has demonstrated its ability to mitigate inflammatory responses in a wide range of conditions, including neuroinflammation, acute lung injury, inflammatory bowel disease, and arthritis.[5] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-inflammatory effects, presents quantitative data from key studies, details common experimental protocols, and visualizes the core signaling pathways it modulates. The primary focus is on its ability to inhibit the NF-κB and MAPK signaling cascades, suppress NLRP3 inflammasome activation, and modulate the JAK/STAT pathway, making it a compelling candidate for further drug development.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects by targeting multiple key signaling pathways that are crucial for the initiation and propagation of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. This compound is a well-documented inhibitor of this pathway. In inflammatory states, stimuli like lipopolysaccharide (LPS) activate Toll-like Receptor 4 (TLR4), leading to a cascade involving MyD88 and TAK1, which ultimately activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation and allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound intervenes at multiple points:

-

It inhibits the expression of upstream molecules like TLR4, MyD88, and TAK1.

-

It suppresses the phosphorylation of IKKα/β and IκBα, preventing IκBα degradation.

-

By stabilizing IκBα, it prevents the nuclear translocation and DNA-binding activity of the NF-κB p65 subunit.

This comprehensive inhibition leads to a significant downregulation of NF-κB target genes, including those encoding for cytokines (TNF-α, IL-6, IL-1β), chemokines (MCP-1), and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPKs—including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK)—are critical signaling molecules that regulate the production of inflammatory mediators. This compound has been shown to suppress the activation of these pathways in various inflammatory models. By inhibiting the phosphorylation of p38, ERK, and JNK, this compound blocks downstream signaling events that contribute to inflammation. This inhibition further contributes to the reduced expression of pro-inflammatory cytokines and enzymes.

Suppression of the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers pyroptosis—a highly inflammatory form of programmed cell death—and the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound effectively inhibits the activation of the NLRP3 inflammasome. The mechanism involves:

-

Inhibition of NLRP3 expression: this compound downregulates the expression of the core NLRP3 protein.

-

Blockade of Caspase-1 activation: It prevents the cleavage and activation of Caspase-1, the effector enzyme of the inflammasome.

-

Prevention of Pyroptosis: By inhibiting Caspase-1, this compound prevents the cleavage of Gasdermin-D (GSDMD), the molecule that forms pores in the cell membrane to execute pyroptosis and release mature IL-1β.

This mechanism is particularly relevant in diseases like psoriasis and cerebral ischemia-reperfusion injury.

References

- 1. This compound ameliorates the proliferation, inflammatory response, and pyroptosis in keratinocytes via NOD‐like receptor family pyrin domain containing 3/Caspase‐1/Gasdermin‐D pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound alleviates NLRP3 inflammasome activation after cerebral ischemia-reperfusion injury by regulating AMPK/SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective effect of this compound: potential roles of inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound suppresses inflammatory response and maintains intestinal barrier function via TLR4-MyD88-TAK1-mediated NF-κB pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Wogonin: A Technical Guide for Preclinical Research

An In-depth Review of Mechanisms and Methodologies for Researchers, Scientists, and Drug Development Professionals

Wogonin, a flavonoid originally isolated from the root of Scutellaria baicalensis Georgi, has emerged as a promising neuroprotective agent in a multitude of preclinical studies.[1][2][3] Its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects, position it as a compelling candidate for the development of novel therapeutics for a range of neurodegenerative and acute neurological conditions.[2][4] This technical guide provides a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Key Neuroprotective Mechanisms of this compound

Preclinical research has elucidated three primary mechanisms through which this compound exerts its neuroprotective effects:

-

Anti-inflammatory Activity: this compound has been shown to suppress neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the central nervous system. This is achieved, in part, by modulating key inflammatory signaling pathways such as the Toll-like receptor 4 (TLR4)/NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

-

Antioxidant Effects: The compound effectively mitigates oxidative stress, a critical factor in neuronal damage, by enhancing the expression of antioxidant enzymes. This is largely mediated through the activation of the PI3K/Akt/Nrf2/HO-1 signaling pathway, which upregulates endogenous antioxidant defenses.

-

Anti-apoptotic Activity: this compound demonstrates the ability to inhibit programmed cell death (apoptosis) in neurons. This is accomplished by modulating the expression of key apoptotic proteins, such as increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic proteins Bax and cleaved caspase-3.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of this compound in various models of neurological disorders.

Table 1: Neuroprotective Effects of this compound in Traumatic Brain Injury (TBI) Models

| Animal Model | This compound Dosage | Administration Route & Timing | Key Quantitative Outcomes | Reference |

| Sprague-Dawley Rats (Controlled Cortical Impact) | 40 mg/kg | Intraperitoneal injection at 10 min, 24h, and 48h post-TBI | Significantly reduced neurological severity scores at days 3, 5, 7, and 14 post-TBI. Significantly decreased brain water content on day 3. | |

| C57BL/6 Mice (Controlled Cortical Impact) | 20, 40, 50 mg/kg | Intraperitoneal injection 10 min post-injury | 40 mg/kg dose significantly improved functional recovery and reduced contusion volumes up to 28 days post-injury. Significantly reduced neuronal death, BBB permeability, and brain edema starting at day 1. |

Table 2: Neuroprotective Effects of this compound in Ischemic Stroke Models

| Animal Model | This compound Dosage | Administration Route & Timing | Key Quantitative Outcomes | Reference |

| Rats (Permanent Middle Cerebral Artery Occlusion - pMCAO) | 20 mg/kg | Intraperitoneal injection at 30 min before and 4h after pMCAO | Significantly reduced infarct areas in the cerebral cortex and striatum. Significantly improved behavioral deficits at 24h post-surgery. | |

| Rats (Middle Cerebral Artery Occlusion - MCAO) | Not specified | Not specified | Markedly reduced infarct volume after 2h MCAO followed by 22h reperfusion. |

Table 3: Neuroprotective Effects of this compound in Alzheimer's Disease (AD) Models

| Animal Model | This compound Dosage | Administration Route & Timing | Key Quantitative Outcomes | Reference |

| 3xTg-AD Mice | 10 mg/kg | Intraperitoneal injection every other day from 8 to 24 weeks of age | Improved performance in Morris water maze, Y-maze, and novel object recognition tests. Decreased levels of BACE1, p-Tau, and Aβ aggregates in the brain. |

Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are underpinned by its ability to modulate several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: this compound activates the PI3K/Akt/Nrf2/HO-1 signaling pathway.

Caption: this compound inhibits the TLR4/NF-κB inflammatory signaling pathway.

Caption: this compound modulates apoptosis-related proteins to promote neuronal survival.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in preclinical studies on this compound.

Animal Models of Neurological Disorders

-

Traumatic Brain Injury (TBI):

-

Model: Controlled Cortical Impact (CCI) in rats or mice.

-

Procedure: Animals are anesthetized, and a craniotomy is performed over the parietal cortex. A pneumatic impactor device is used to deliver a controlled impact to the exposed dura.

-

This compound Administration: Typically administered intraperitoneally at specified doses (e.g., 40 mg/kg) at various time points post-injury.

-

-

Ischemic Stroke:

-

Model: Permanent Middle Cerebral Artery Occlusion (pMCAO) in rats.

-

Procedure: An intraluminal suture method is commonly used. A silicone-coated filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.

-

This compound Administration: Administered intraperitoneally before and/or after the induction of ischemia.

-

-

Alzheimer's Disease (AD):

-

Model: Triple-transgenic AD (3xTg-AD) mice, which harbor three mutations associated with familial AD (APP-Swe, PSEN1-M146V, and tau-P301L).

-

Procedure: These mice develop age-dependent Aβ plaques and neurofibrillary tangles.

-

This compound Administration: Long-term treatment via intraperitoneal injections over several weeks or months.

-

Key Experimental Assays

-

Western Blot Analysis:

-

Purpose: To quantify the expression levels of specific proteins in brain tissue or cell lysates.

-

Protocol Outline:

-

Homogenize brain tissue or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against target proteins (e.g., p-Akt, Nrf2, NF-κB, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence using an imaging system and quantify band intensities using software like ImageJ.

-

-

-

Immunohistochemistry (IHC):

-

Purpose: To visualize the localization and expression of proteins within brain tissue sections.

-

Protocol Outline:

-

Perfuse animals with saline followed by 4% paraformaldehyde.

-

Dissect and post-fix the brain, then cryoprotect in sucrose solutions.

-

Cut brain sections on a cryostat or vibratome.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding with a blocking solution (e.g., serum).

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with fluorescently-labeled secondary antibodies.

-

Mount sections with a DAPI-containing medium and visualize using a fluorescence or confocal microscope.

-

-

-

Apoptosis Assays:

-

TUNEL Staining:

-

Purpose: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Protocol Outline: Use a commercially available kit (e.g., from Beyotime) on brain tissue sections. The TdT enzyme labels the 3'-OH ends of fragmented DNA with labeled dUTPs, which are then visualized.

-

-

Annexin V-FITC/Propidium Iodide (PI) Staining:

-

Purpose: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

-

Protocol Outline:

-

Prepare a single-cell suspension from cultured neurons or dissociated brain tissue.

-

Wash cells and resuspend in binding buffer.

-

Add Annexin V-FITC and PI and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

-

-

-

Antioxidant and Oxidative Stress Assays:

-

Purpose: To measure the levels of antioxidant enzymes and markers of oxidative damage.

-

Protocol Outline: Use commercially available assay kits to measure the activity of superoxide dismutase (SOD) and catalase, and the levels of glutathione (GSH) and malondialdehyde (MDA) in brain homogenates, following the manufacturer's instructions.

-

Conclusion and Future Directions

The preclinical data strongly support the neuroprotective potential of this compound across a range of neurological disorders. Its ability to concurrently target multiple pathological processes, including inflammation, oxidative stress, and apoptosis, makes it a particularly attractive therapeutic candidate. The consistent findings across different animal models and experimental paradigms provide a solid foundation for its further development.

Future research should focus on several key areas. Firstly, more extensive dose-response and pharmacokinetic/pharmacodynamic (PK/PD) studies are needed to optimize dosing regimens and assess the bioavailability of this compound in the central nervous system. Secondly, the long-term efficacy and safety of this compound treatment need to be evaluated in chronic models of neurodegeneration. Finally, and most importantly, the promising preclinical findings need to be translated into well-designed clinical trials to determine the therapeutic efficacy and safety of this compound in human patients. The comprehensive data and methodologies presented in this guide are intended to facilitate these future research endeavors and accelerate the potential clinical application of this compound for the treatment of neurological diseases.

References

- 1. This compound induces apoptosis by activation of ERK and p38 MAPKs signaling pathways and generation of reactive oxygen species in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective role of this compound following traumatic brain injury by reducing oxidative stress and apoptosis via the PI3K/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective Effects of this compound against Alzheimer's Disease by Inhibition of Amyloidogenic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Therapeutic Potential of this compound Observed in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant Activity and Free-Radical Scavenging Properties of Wogonin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Wogonin (5,7-dihydroxy-8-methoxyflavone) is a major flavonoid isolated from the root of Scutellaria baicalensis Georgi, a plant with a long history in traditional medicine.[1] Modern preclinical research has identified this compound as a potent bioactive compound with a multitude of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3] A significant component of its therapeutic potential is attributed to its antioxidant and free-radical scavenging activities.[4] This document provides a comprehensive technical overview of this compound's antioxidant profile, detailing its mechanisms of action, quantitative efficacy, the signaling pathways it modulates, and the experimental protocols used for its evaluation.

This compound exhibits a dual role in cellular redox homeostasis. It can directly scavenge free radicals and also function as an indirect antioxidant by activating endogenous defense mechanisms. The primary pathway for its indirect activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. By modulating this pathway, this compound upregulates the expression of numerous cytoprotective genes and antioxidant enzymes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This guide synthesizes the current scientific evidence to provide a detailed resource for professionals engaged in natural product research and drug development.

Quantitative Antioxidant & Free-Radical Scavenging Data

The antioxidant capacity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating this activity, with lower values indicating higher potency. Data from key assays are summarized below.

Table 1: In Vitro Free-Radical Scavenging and Inhibition Activity of this compound

| Assay Type | Target | This compound IC50 | Reference Compound | Reference Compound IC50 | Source(s) |

| DPPH Radical Scavenging | 1,1-diphenyl-2-picrylhydrazyl radical | 10.5 µM | Quercetin | 8.9 µM | |

| ABTS Radical Scavenging | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation | > 200 µM | Quercetin | 12.1 µM | |

| Xanthine Oxidase Inhibition | Superoxide radical generation | 157.38 µM | Baicalein | 3.12 µM | |

| Cytochrome C Reduction | Superoxide radical scavenging | 300.10 µM | Baicalin | 224.12 µM |

Note: The antioxidant activity of flavonoids can be influenced by their molecular structure. For instance, terpenylated derivatives of this compound show varied potency in DPPH and ABTS assays. The data for a 60% aqueous ethanol extract of S. baicalensis showed an IC50 of 34.04 μg/mL in an ABTS assay, highlighting the combined effect of multiple compounds.

Table 2: Cellular Antioxidant Effects of this compound

| Parameter | Cell Type | Condition | Effect of this compound Treatment | Source(s) |

| Intracellular ROS | H9C2 Cardiomyocytes | Angiotensin II-induced stress | Attenuates ROS generation | |

| Intracellular ROS | Human OA Chondrocytes | Basal and IL-1β stimulation | Induces mild basal ROS, leading to Nrf2 activation | |

| Intracellular ROS | HepG2 Cells | Chemotherapeutic agent exposure | Elevates intracellular ROS by reducing Nrf2 nuclear translocation | |

| Intracellular ROS | MSCs | In vitro culture | Increases ROS level in a dose-dependent manner up to 25 µM | |

| Superoxide Dismutase (SOD) | H9C2 Cardiomyocytes | Angiotensin II-induced stress | Attenuates the decrease in total SOD levels | |

| Catalase (CAT) | PC12 Cells | Hypoxia-induced injury | Maintains CAT activity | |

| Glutathione Peroxidase (GPx) | PC12 Cells | Hypoxia-induced injury | Maintains GPx activity |

Mechanism of Action: The Nrf2 Signaling Pathway

A primary mechanism for this compound's antioxidant effect is the activation of the Nrf2/Antioxidant Response Element (ARE) pathway. Nrf2 is a transcription factor that regulates a wide array of antioxidant and detoxification genes.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This compound can induce mild oxidative stress or interact directly with Keap1, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter region of its target genes. This binding initiates the transcription of several protective enzymes, bolstering the cell's antioxidant defenses.

This compound-Mediated Nrf2 Activation Pathway

References

- 1. This compound a Promising Component of Scutellaria baicalensis: A Review on its Chemistry, Pharmacokinetics and Biological Activities [aps.journals.ekb.eg]

- 2. clinmedjournals.org [clinmedjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Potential of this compound: A Naturally Occurring Flavonoid - PMC [pmc.ncbi.nlm.nih.gov]

Wogonin's Regulatory Mechanisms in Cell Cycle Arrest and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wogonin, a flavonoid compound extracted from the root of Scutellaria baicalensis Georgi, has garnered significant attention in oncology for its potent anti-cancer properties.[1][2][3] This natural phytochemical has been shown to exert a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and, most notably, anti-tumor activities across various cancer models.[1][4] this compound's efficacy stems from its ability to modulate multiple cellular processes critical for cancer progression, primarily by inducing cell cycle arrest and promoting programmed cell death, or apoptosis.

This technical guide provides an in-depth examination of the molecular mechanisms through which this compound regulates cell cycle progression and triggers apoptosis in cancer cells. It consolidates quantitative data, details key experimental protocols, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers and professionals in the field of cancer biology and drug development.

This compound-Induced Cell Cycle Arrest

A hallmark of cancer is the uncontrolled proliferation of cells, resulting from a dysregulated cell cycle. This compound has been demonstrated to interfere with this process by inducing cell cycle arrest at specific phases, thereby inhibiting tumor growth. The primary phases targeted by this compound are G0/G1 and G2/M.

The mechanism of arrest involves the modulation of key cell cycle regulatory proteins. This compound treatment has been shown to downregulate the expression of cyclins, such as Cyclin D1, and their partner cyclin-dependent kinases (CDKs), including CDK4, which are crucial for the G1 to S phase transition. Concurrently, this compound can upregulate the expression of CDK inhibitors like p21Cip1 and p27Kip1, which bind to and inhibit the activity of cyclin-CDK complexes, effectively halting cell cycle progression. For instance, in myelodysplastic syndrome SKM-1 cells, this compound was found to cause G0/G1 phase arrest by upregulating p21Cip1 and p27Kip1 while downregulating cyclin D1 and CDK4. Similarly, in human breast cancer MCF-7 cells, this compound induced a notable G1 phase arrest.

Quantitative Data: Cell Cycle Distribution

The following table summarizes the effect of this compound on cell cycle phase distribution in various cancer cell lines.

| Cell Line | Cancer Type | This compound Conc. (µM) | Treatment Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| SW-480 | Colorectal Cancer | 20 | 48 | 65.1% | - | - | |

| 40 | 48 | 70.1% | - | - | |||

| 60 | 48 | 81.5% | - | - | |||

| MCF-7 | Breast Cancer | 50-200 | 24-72 | G1 Arrest Observed | - | - | |

| SKM-1 | Myelodysplastic Syndrome | 40 | 48 | G0/G1 Arrest Observed | - | - | |

| GBM Cells | Glioblastoma | Not Specified | - | G1 Arrest Observed | - | - | |

| HCT116 | Colorectal Cancer | Not Specified | - | G1 Arrest Observed | - | - | |

| SW48 | Colorectal Cancer | Not Specified | - | G2/M Arrest Observed | - | - | |

| A2780 | Ovarian Cancer | Not Specified | - | G0/G1 Arrest Observed | - | - |

This compound-Induced Apoptosis

Apoptosis is a crucial, highly regulated process of programmed cell death that eliminates damaged or unwanted cells. Many anti-cancer agents function by inducing apoptosis in tumor cells. This compound is a potent inducer of apoptosis, acting through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage. This compound activates this pathway by modulating the Bcl-2 family of proteins, which are key regulators of mitochondrial integrity. It upregulates pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2, thereby increasing the Bax/Bcl-2 ratio. This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates the executioner caspase-3, leading to the cleavage of critical cellular substrates like PARP (Poly (ADP-ribose) polymerase) and ultimately, cell death.

Extrinsic Pathway: The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. This compound can sensitize cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis by upregulating the expression of TRAIL receptors on the cell surface. This pathway leads to the activation of the initiator caspase-8, which can then directly activate caspase-3 or cleave the Bcl-2 family protein Bid to tBid, linking to the intrinsic pathway to amplify the apoptotic signal.

Quantitative Data: Apoptosis Induction and Cytotoxicity

The following table summarizes the cytotoxic effects (IC50) and apoptosis-inducing capabilities of this compound across various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Time (h) | Apoptosis Induction | Reference |

| SKM-1 | Myelodysplastic Syndrome | 212.1 | 24 | Dose-dependent increase | |

| 43.4 | 72 | Time-dependent increase | |||

| Jurkat | T-cell Leukemia | 52.6 ± 4.3 | - | Observed | |

| MOLT-3 | T-cell Leukemia | 68.5 ± 3.8 | - | Observed | |

| CCD-18Co | Normal Colon Fibroblasts | >100 | - | Negligible cytotoxic effects | |

| A2780 | Ovarian Cancer | - | - | Induced at 200 µM | |

| MDA-MB-231 | Breast Cancer | Not Specified | - | Time-dependent inhibition of proliferation | |

| MCF-7 | Breast Cancer | 50-200 | 24-72 | Dose- and time-dependent inhibition |

Core Signaling Pathways Modulated by this compound

This compound exerts its effects on cell cycle and apoptosis by modulating a complex network of intracellular signaling pathways. Understanding these pathways is critical for elucidating its mechanism of action and identifying potential therapeutic targets.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, proliferation, and growth. It is often hyperactivated in cancer. This compound has been consistently shown to inhibit this pathway. It suppresses the phosphorylation, and thus the activation, of both PI3K and its downstream effector Akt. Inhibition of Akt activity prevents the phosphorylation and inactivation of pro-apoptotic proteins and allows for the expression of cell cycle inhibitors. For example, in human breast cancer cells, this compound's pro-apoptotic effect is correlated with the blockade of the PI3K/Akt/survivin signaling pathway.

References

- 1. Anticancer Potential of this compound: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis and endoplasmic reticulum stress in HL-60 leukemia cells through inhibition of the PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits the proliferation of myelodysplastic syndrome cells through the induction of cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Therapeutic Potential of this compound Observed in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Wogonin's role in suppressing tumor angiogenesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction